molecular formula C39H46F2N2O5Si2 B8797789 3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone

3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone

Cat. No.: B8797789
M. Wt: 717.0 g/mol
InChI Key: XXMINDVVBVJXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone is a complex organic compound characterized by its unique structure, which includes multiple fluorophenyl and trimethylsilanyloxy groups

Preparation Methods

The synthesis of 3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core oxazolidinone structure, followed by the introduction of the fluorophenyl and trimethylsilanyloxy groups through a series of substitution and addition reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The fluorophenyl groups can be oxidized under specific conditions, leading to the formation of corresponding fluorophenyl oxides.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The trimethylsilanyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways involved in diseases such as cancer and neurological disorders.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl groups enhance its binding affinity to these targets, while the trimethylsilanyloxy groups contribute to its stability and solubility. The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone stands out due to its unique combination of fluorophenyl and trimethylsilanyloxy groups. Similar compounds include:

    4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-ylamine: This compound shares the fluorophenyl group but differs in its core structure and functional groups.

    4-Fluorophenyl 4-methoxyphenyl sulfone: This compound also contains a fluorophenyl group but has different substituents and applications.

Properties

Molecular Formula

C39H46F2N2O5Si2

Molecular Weight

717.0 g/mol

IUPAC Name

3-[2-[(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C39H46F2N2O5Si2/c1-49(2,3)47-33-22-14-29(15-23-33)37(42-32-20-18-31(41)19-21-32)34(24-25-36(48-50(4,5)6)28-12-16-30(40)17-13-28)38(44)43-35(26-46-39(43)45)27-10-8-7-9-11-27/h7-23,34-37,42H,24-26H2,1-6H3

InChI Key

XXMINDVVBVJXLN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)C(C(CCC(C2=CC=C(C=C2)F)O[Si](C)(C)C)C(=O)N3C(COC3=O)C4=CC=CC=C4)NC5=CC=C(C=C5)F

Origin of Product

United States

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